molecular formula C11H12N2O B7481465 4-(4-methoxyphenyl)-3-methyl-1H-pyrazole

4-(4-methoxyphenyl)-3-methyl-1H-pyrazole

Cat. No.: B7481465
M. Wt: 188.23 g/mol
InChI Key: GDIDPXZXNSRUFM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it could inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1H-pyrazole: Lacks the methyl group at the 3-position.

    4-(4-Methoxyphenyl)-3-methyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

    4-(4-Methoxyphenyl)-3-methyl-1H-indole: Contains an indole ring instead of a pyrazole ring.

Uniqueness

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxyphenyl and methyl groups can enhance its stability and modify its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-11(7-12-13-8)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIDPXZXNSRUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

To p-Methoxy phenylacetone (1 eq) was added dimethylformamide dimethylacetal (1.5 eq) and the mixture was stirred at reflux overnight. The reaction was cooled to room temperature and diluted with ethanol. Hydrazine hydrate was added (3 eq) and all was heated to 85° C. over night. Once cooled the reaction mixture was concentrated in vacuo and partitioned between EtOAc and water. The organic phase was dried over MgSO4, filtered and concentrated in vacuo to give 4-(4-methoxy-phenyl)-5-methyl-1H-pyrazole as a white solid.
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